Cas no 7283-39-8 ((cyclopentylideneamino)thiourea)

(cyclopentylideneamino)thiourea 化学的及び物理的性質
名前と識別子
-
- 2-cyclopentylidenehydrazinecarbothioamide
- 1-Cyclopentylidenethiosemicarbazide
- Cyclopentanone thiosemicarbazone
- Cyclopentanon-thiosemicarbazon
- cyclopentylidene aminothiourea
- (cyclopentylideneamino)thiourea
- BDBM50268200
- CS-0315630
- EN300-180259
- SCHEMBL4100479
- A914701
- 7283-39-8
- Hydrazinecarbothioamide, 2-cyclopentylidene-
- MS-11550
- PD179558
- UNII-JGJ8G37R7E
- Z49561613
- F0896-0500
- Hydrazincarbothioamide, 2-cyclopentylidene-
- NSC-8269
- 2-Cyclopentylidenehydrazine-1-carboximidothioic acid
- NSC8269
- AKOS000269515
- cyclopentanonethiosemicarbazone
- 1-(Cyclopentylideneamino)thiourea
- JGJ8G37R7E
- CHEMBL483262
- DTXSID40993629
- Cyclopentanone, thiosemicarbazone
- 2-Cyclopentylidenehydrazine-1-carbothioamide
- CYCLOPENTYLIDENEAMINOTHIOUREA
- STK391362
- G63800
-
- MDL: MFCD00458163
- インチ: InChI=1S/C6H11N3S/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10)
- InChIKey: PKHFATUAFMXAKP-UHFFFAOYSA-N
- ほほえんだ: S=C(N)NN=C1CCCC1
計算された属性
- せいみつぶんしりょう: 157.06753
- どういたいしつりょう: 157.06736854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 82.5Ų
じっけんとくせい
- PSA: 50.41
- LogP: 1.84080
(cyclopentylideneamino)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0896-0500-0.5g |
(cyclopentylideneamino)thiourea |
7283-39-8 | 95%+ | 0.5g |
$171.0 | 2023-11-21 | |
TRC | C992103-10mg |
Cyclopentanone Thiosemicarbazone |
7283-39-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-180259-0.05g |
(cyclopentylideneamino)thiourea |
7283-39-8 | 90% | 0.05g |
$107.0 | 2023-11-13 | |
1PlusChem | 1P00FNJZ-1g |
1-Cyclopentylidenethiosemicarbazide |
7283-39-8 | 95% | 1g |
$272.00 | 2024-04-21 | |
1PlusChem | 1P00FNJZ-500mg |
1-Cyclopentylidenethiosemicarbazide |
7283-39-8 | 90% | 500mg |
$207.00 | 2023-12-16 | |
Ambeed | A474429-1g |
2-Cyclopentylidenehydrazine-1-carbothioamide |
7283-39-8 | 95% | 1g |
$283.0 | 2025-02-28 | |
Ambeed | A474429-100mg |
2-Cyclopentylidenehydrazine-1-carbothioamide |
7283-39-8 | 95% | 100mg |
$63.0 | 2025-02-28 | |
1PlusChem | 1P00FNJZ-10g |
1-Cyclopentylidenethiosemicarbazide |
7283-39-8 | 90% | 10g |
$798.00 | 2023-12-16 | |
Enamine | EN300-180259-0.5g |
(cyclopentylideneamino)thiourea |
7283-39-8 | 90% | 0.5g |
$122.0 | 2023-11-13 | |
1PlusChem | 1P00FNJZ-100mg |
1-Cyclopentylidenethiosemicarbazide |
7283-39-8 | 95% | 100mg |
$75.00 | 2024-04-21 |
(cyclopentylideneamino)thiourea 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
(cyclopentylideneamino)thioureaに関する追加情報
Professional Introduction to 2-cyclopentylidenehydrazinecarbothioamide (CAS No. 7283-39-8)
2-cyclopentylidenehydrazinecarbothioamide, a compound with the chemical identifier CAS No. 7283-39-8, is a versatile molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its 2-cyclopentylidenehydrazinecarbothioamide structure, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.
The molecular framework of 2-cyclopentylidenehydrazinecarbothioamide consists of a cyclopentyl group attached to a hydrazinecarbothioamide moiety. This structural configuration imparts distinct reactivity and functionalization possibilities, making it an attractive scaffold for medicinal chemists. The presence of both azide and thioamide functionalities allows for diverse chemical transformations, which can be exploited in the synthesis of more complex molecules with potential pharmacological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of hydrazine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that hydrazine-based compounds can interact with various biological targets, including enzymes and receptors, leading to modulatory effects on cellular processes. The incorporation of a cyclopentyl group into the hydrazinecarbothioamide structure may enhance the metabolic stability and bioavailability of the compound, making it a promising candidate for further development.
One of the most compelling aspects of 2-cyclopentylidenehydrazinecarbothioamide is its potential application in the field of anti-inflammatory and immunomodulatory therapies. Emerging research suggests that hydrazine derivatives can influence inflammatory pathways by interacting with key mediators such as cytokines and chemokines. The cyclopentyl moiety may further enhance these effects by improving solubility and target specificity. Preclinical studies have shown promising results in models of chronic inflammation, where hydrazine-based compounds exhibit significant anti-inflammatory activity without notable side effects.
Additionally, the thioamide group in 2-cyclopentylidenehydrazinecarbothioamide provides an opportunity for further chemical modification, enabling the synthesis of analogs with tailored biological properties. Thioamides are known to participate in various biochemical reactions, including nucleophilic additions and condensation reactions, which can be leveraged to develop novel drug candidates. The cyclopentylidenehydrazine part of the molecule adds another layer of complexity, allowing for diverse structural modifications that could enhance binding affinity to biological targets.
The synthesis of 2-cyclopentylidenehydrazinecarbothioamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These methods not only improve the efficiency of synthesis but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for developing biologically active compounds.
In conclusion, 2-cyclopentylidenehydrazinecarbothioamide (CAS No. 7283-39-8) is a compound with significant potential in pharmaceutical research due to its unique structural features and versatile reactivity. Its applications in anti-inflammatory therapies and as a scaffold for drug development highlight its importance in advancing medical science. As research continues to uncover new biological functions and synthetic strategies for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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